trans-Aconitic acid

Catalog No.
S576600
CAS No.
4023-65-8
M.F
C6H6O6
M. Wt
174.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
trans-Aconitic acid

CAS Number

4023-65-8

Product Name

trans-Aconitic acid

IUPAC Name

(Z)-prop-1-ene-1,2,3-tricarboxylic acid

Molecular Formula

C6H6O6

Molecular Weight

174.11 g/mol

InChI

InChI=1S/C6H6O6/c7-4(8)1-3(6(11)12)2-5(9)10/h1H,2H2,(H,7,8)(H,9,10)(H,11,12)/b3-1-

InChI Key

GTZCVFVGUGFEME-IWQZZHSRSA-N

SMILES

C(C(=CC(=O)O)C(=O)O)C(=O)O

Solubility

1 G DISSOLVES IN 5.5 ML WATER @ 13 °C, 2 ML @ 25 °C; SOL IN 2 PARTS 88% ALCOHOL @ 12 °C; SLIGHTLY SOL IN ETHER
400.0 mg/mL
soluble in water and alcohol

Synonyms

Achilleic Acid, Aconitate, Aconitic Acid, Carboxyglutaconic Acid, Citridic Acid, Citridinic Acid, Equisetic Acid, Pyrocitric Acid

Canonical SMILES

C(C(=CC(=O)O)C(=O)O)C(=O)O

Isomeric SMILES

C(/C(=C/C(=O)O)/C(=O)O)C(=O)O

Biochemistry and Metabolism:

  • Citric Acid Cycle: Trans-aconitic acid is an intermediate metabolite in the citric acid cycle, also known as the Krebs cycle. This cycle is fundamental to cellular respiration in most living organisms, playing a crucial role in energy production .
  • Antimicrobial activity: Studies have shown that trans-aconitic acid exhibits antimicrobial properties against certain pathogens, including Leishmania donovani, a parasite responsible for Leishmaniasis .

Food Science and Technology:

  • Food additive: Trans-aconitic acid is approved as a food additive in some countries and can be used as an acidity regulator or flavoring agent .
  • Biomarker: The presence of trans-aconitic acid in urine can be an indicator of soy product consumption .

Other Applications:

  • Polymer industry: Trans-aconitic acid has been explored as a potential plasticizer in the development of polymers .
  • Nanotechnology: Research suggests that trans-aconitic acid can be used in the cross-linking of materials for the development of nanofiltration membranes .

Trans-aconitic acid is the trans-isomer of aconitic acid, characterized by the chemical formula C₆H₆O₆. It is a tricarboxylic acid that plays a crucial role as an intermediate in the tricarboxylic acid cycle, which is vital for cellular respiration in aerobic organisms. This compound exists predominantly in the trans configuration due to its stability compared to the cis form .

Research suggests trans-aconitic acid may possess antimicrobial properties. One study indicates it can inhibit the transformation of Leishmania donovani amastigotes to promastigotes, a crucial step in the Leishmania parasite's life cycle []. However, the exact mechanism by which trans-aconitic acid exerts this effect is not fully understood and requires further investigation.

  • Dehydration of Citric Acid: Trans-aconitic acid can be produced abiotically from citric acid using dehydration methods involving sulfuric or methane sulfonic acids .
  • Isomerization: The conversion between cis- and trans-aconitic acids occurs via the enzyme aconitase during the TCA cycle .
  • Cross-Linking Reactions: It can act as a cross-linking agent in polymer chemistry, reacting with amines to form stable networks .

Trans-aconitic acid has been identified as a fundamental metabolite with several biological functions:

  • Metabolic Intermediate: It serves as a key intermediate in the tricarboxylic acid cycle, facilitating energy production through aerobic respiration .
  • Antioxidant Properties: Studies have shown that trans-aconitic acid possesses free radical scavenging abilities, contributing to its potential health benefits .
  • Nematicidal Activity: Research indicates that trans-aconitic acid exhibits nematicidal properties against certain pests, highlighting its utility in agricultural applications .

Trans-aconitic acid can be synthesized through several methods:

  • Microbial Fermentation: Certain microorganisms can produce trans-aconitic acid from citric acid under specific conditions without harmful reagents .
  • Chemical Synthesis: Traditional synthetic routes involve dehydration reactions of citric acid or aconitic intermediates .
  • Biocatalytic Processes: Whole-cell biocatalysis has been explored for synthesizing trans-aconitic acid from citric acid using engineered microbial strains .

Trans-aconitic acid has diverse applications across various fields:

  • Polymer Chemistry: It is used as a cross-linking agent in the production of biodegradable polymers and films .
  • Food Industry: Its antioxidant properties make it suitable for use as a preservative or additive in food products .
  • Agriculture: Due to its nematicidal properties, it can be utilized as a natural pesticide .

Research has focused on the interactions of trans-aconitic acid with other compounds:

  • Cross-Linking with Polymers: Trans-aconitic acid reacts effectively with amine groups in polymers, enhancing their mechanical properties and stability .
  • Biochemical Interactions: Its role as an intermediate in metabolic pathways implies significant interactions with enzymes and other metabolites within the TCA cycle .

Trans-aconitic acid shares similarities with several other organic acids. Here is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
Cis-Aconitic AcidIsomer of Aconitic AcidLess stable than trans form; intermediate in TCA cycle
Itaconic AcidUnsaturated Dicarboxylic AcidUsed in polymer production; derived from fungal fermentation
Fumaric AcidUnsaturated Dicarboxylic AcidKey role in metabolism; used as food additive
Malic AcidDicarboxylic AcidInvolved in fruit ripening; used as flavoring agent

Trans-aconitic acid stands out due to its specific structural configuration and its dual role as both a metabolic intermediate and a functional compound in industrial applications.

Physical Description

White to yellowish solid; [Hawley]
Solid
colourless or yellow crystals, leaves, or plates; pleasant winey acid taste; almost odourless

Color/Form

LEAFLETS & PLATES FROM WATER
WHITE CRYSTALLINE POWDER
WHITE OR YELLOWISH CRYSTALLINE SOLID

XLogP3

-1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

174.01643791 g/mol

Monoisotopic Mass

174.01643791 g/mol

Boiling Point

542.00 to 543.00 °C. @ 760.00 mm Hg

Heavy Atom Count

12

Decomposition

When heated to decomp ... emits acrid smoke.

Melting Point

194-195 °C (WITH DECOMP)
125 °C

UNII

OF5471ZHRR

GHS Hazard Statements

Aggregated GHS information provided by 12 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 5 of 12 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 7 of 12 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (85.71%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4023-65-8
499-12-7

Wikipedia

(E)-aconitic acid

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Methods of Manufacturing

...COMMERCIALLY FROM CALCIUM MAGNESIUM ACONITATE RECOVERED FROM SUGAR CANE JUICE: MCCALIP, SEIBERT, IND ENG CHEM 33, 637 (1941); FROM MOLASSES: REGNA, BRUINS, IND ENG CHEM 48, 1268 (1956). MOST OF COMMERCIAL ACONITIC ACID IS, HOWEVER, MANUFACTURED BY SULFURIC ACID DEHYDRATION OF CITRIC ACID: BRUCE, ORG SYN COLL VOL II, P 12 (1943); BY USING METHANESULFONIC ACID INSTEAD OF SULFURIC: CRANSTON, US PATENT 2,727,066 (1955 TO DANIEL F KELLY). ...PREPD BY ANY OF ABOVE METHODS HAS THE TRANS-CONFIGURATION...

General Manufacturing Information

1-Propene-1,2,3-tricarboxylic acid: INACTIVE
1-Propene-1,2,3-tricarboxylic acid, (1Z)-: ACTIVE
REPORTED USES: NON-ALCOHOLIC BEVERAGES 0.20-2.0 PPM; ALCOHOLIC BEVERAGES 20 PPM; ICE CREAM, ICES, ETC 0.60 PPM; CANDY 0.60-3O PPM; BAKED GOODS 0.60-15 PPM; CHEWING GUM 28 PPM
FEMA NUMBER 2010

Dates

Modify: 2023-08-15

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